2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by its unique structure, which includes a chloro group, an isobutyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of easily accessible starting materials and the absence of a metal catalyst make this process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrano[4,3-b]pyridine derivatives.
Scientific Research Applications
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including neurotropic effects.
Industry: Used in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes or activate specific receptors, resulting in biological effects such as neurotropic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-8(2)5-9-10(6-15)13(14)16-12-3-4-17-7-11(9)12/h8H,3-5,7H2,1-2H3 |
InChI Key |
PDAAOEQEQZLMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC2=C1COCC2)Cl)C#N |
Origin of Product |
United States |
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